molecular formula C12H22N2O3 B11768697 Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate

Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate

Cat. No.: B11768697
M. Wt: 242.31 g/mol
InChI Key: DSXNGLJYROKFQX-UHFFFAOYSA-N
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Description

Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[34]Octane-2-Carboxylate is a spirocyclic compound with a unique structure that includes a spiro junction between a diazaspiro octane and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable diaza compound with a tert-butyl ester precursor under controlled conditions. The reaction may require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce large quantities of the compound while maintaining consistency in quality .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate involves its interaction with specific molecular targets in biological systems. The spirocyclic core and functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate is unique due to its diazaspiro core, which provides distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex chemical reactions .

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 7-(hydroxymethyl)-2,5-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-7-12(8-14)4-9(6-15)5-13-12/h9,13,15H,4-8H2,1-3H3

InChI Key

DSXNGLJYROKFQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CN2)CO

Origin of Product

United States

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